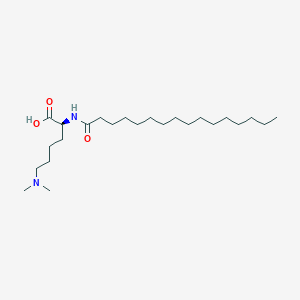

N6,N6-Dimethyl-N2-palmitoyl-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N6,N6-Dimethyl-N2-palmitoyl-L-lysine is a useful research compound. Its molecular formula is C24H48N2O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the most significant applications of DMPL is its antimicrobial activity. Studies have demonstrated that lipopeptides containing palmitoyl groups exhibit substantial antibacterial effects against a range of pathogens, including Gram-positive bacteria like Listeria monocytogenes.

- Mechanism of Action : The antimicrobial activity is attributed to the cationic nature of the lipopeptides, which allows them to interact with negatively charged bacterial membranes, leading to cell lysis and death without promoting resistance .

- Case Study : In a recent study, DMPL was incorporated into hybrid materials with alginate and graphene oxide, showing significant antimicrobial efficacy. The self-assembly of these lipopeptides into micellar structures enhanced their stability and bioavailability .

Wound Healing Applications

DMPL has been investigated for its potential in wound healing due to its ability to promote cell proliferation and migration.

- Cell Viability : Research indicates that DMPL maintains good cytocompatibility with fibroblasts at lower concentrations, making it a promising candidate for wound healing formulations .

- Case Study : A study examined the effects of DMPL on fibroblast activity, demonstrating increased collagen synthesis and enhanced wound closure in vitro. This suggests that DMPL could be integrated into topical formulations for enhanced wound healing .

Drug Delivery Systems

The amphiphilic nature of DMPL allows it to be used in drug delivery systems, facilitating the encapsulation and targeted delivery of therapeutic agents.

- Self-Assembly : DMPL can self-assemble into nanostructures that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful for delivering poorly soluble drugs .

- Case Study : In a formulation study, DMPL was combined with various hydrophobic drugs, resulting in improved release profiles and enhanced therapeutic efficacy compared to traditional delivery methods .

Cosmetic Applications

Due to its skin-beneficial properties, DMPL is also explored in cosmetic formulations aimed at enhancing skin health.

- Skin Barrier Function : DMPL can stimulate the production of proteins involved in skin barrier function, such as fibulin-5 and lysyl oxidase-like 1, which are crucial for maintaining skin integrity .

- Case Study : A patent application highlighted the use of DMPL in creams designed to treat conditions such as diabetic retinopathy and age-related macular degeneration by enhancing skin repair mechanisms .

Metabolomics Studies

Recent metabolomics studies have utilized DMPL to explore its effects on metabolic pathways.

- Biochemical Profiling : By analyzing metabolic changes induced by DMPL treatment, researchers can gain insights into its biological effects at a molecular level. This approach has identified numerous metabolites influenced by DMPL, contributing to our understanding of its pharmacodynamics .

Data Summary

Propiedades

Número CAS |

17196-53-1 |

|---|---|

Fórmula molecular |

C24H48N2O3 |

Peso molecular |

412.6 g/mol |

Nombre IUPAC |

(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |

InChI |

InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |

Clave InChI |

GWDTVVIWAYRGHH-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |

Key on ui other cas no. |

17196-53-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.